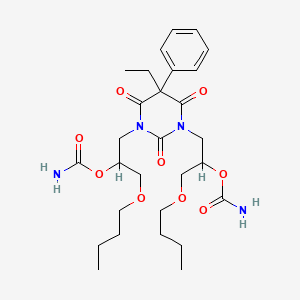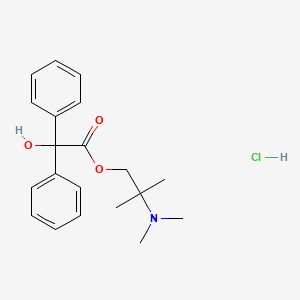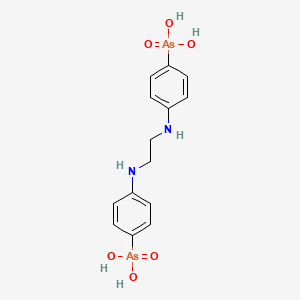
二氢四苯嗪
描述
Dihydrotetrabenazine is an organic compound with the chemical formula C₁₉H₂₉NO₃. It is a close analog of tetrabenazine and is used primarily as a radioligand in positron emission tomography (PET) imaging to examine the vesicular monoamine transporter 2 (VMAT2) in the brain . This compound has significant applications in the diagnosis and study of neurological disorders such as Parkinson’s disease and Huntington’s disease .
科学研究应用
Dihydrotetrabenazine has extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying stereoselective reduction reactions . In biology and medicine, dihydrotetrabenazine is used as a PET radioligand to study the distribution and density of VMAT2 in the brain . This is particularly useful in the diagnosis and research of neurological disorders such as Parkinson’s disease, where VMAT2 density is significantly reduced . Additionally, dihydrotetrabenazine is used in the pharmaceutical industry for the development of drugs targeting VMAT2 .
作用机制
Target of Action
Dihydrotetrabenazine (DTBZ) primarily targets the Vesicular Monoamine Transporter 2 (VMAT2) . VMAT2 is a membrane-bound protein that plays a crucial role in the transportation of monoamines, such as dopamine, serotonin, norepinephrine, and histamine, from the cytoplasm into presynaptic storage .
Mode of Action
DTBZ acts as a reversible inhibitor of VMAT2 . It binds to VMAT2 and inhibits its function, leading to a decrease in the uptake of monoamine neurotransmitters into synaptic vesicles . This inhibition results in the depletion of monoamine neurotransmitters, particularly dopamine, from nerve terminals .
Biochemical Pathways
The inhibition of VMAT2 by DTBZ affects the dopaminergic signal transmission pathway . By reducing the levels of dopamine in the synaptic cleft, DTBZ alters the normal functioning of this pathway, leading to changes in the downstream effects associated with dopamine signaling .
Pharmacokinetics
DTBZ is metabolized in the liver by carbonyl reductase to form two major active metabolites: alpha-dihydrotetrabenazine (α-HTBZ) and beta-dihydrotetrabenazine (β-HTBZ) . The presence of deuterium in deutetrabenazine slows the conversion of these active metabolites to inactive products, resulting in a nearly doubled mean half-life and a more than twofold increase in overall exposure . This allows for less frequent dosing and a lower daily dose, improving tolerability .
Result of Action
The molecular and cellular effects of DTBZ’s action primarily involve the reduction of dopaminergic neurotransmission . By depleting the levels of dopamine in the synaptic cleft, DTBZ can alleviate symptoms associated with conditions like Huntington’s disease and tardive dyskinesia, which are characterized by hyperactive dopaminergic neurotransmission .
Action Environment
The action, efficacy, and stability of DTBZ can be influenced by various environmental factors. For instance, the presence of other drugs that inhibit CYP2D6, an enzyme involved in the metabolism of DTBZ, can affect the pharmacokinetics and thus the efficacy of DTBZ . Additionally, individual variations in CYP2D6 activity can also impact the pharmacokinetics of DTBZ .
生化分析
Biochemical Properties
Dihydrotetrabenazine interacts with various enzymes and proteins, particularly the vesicular monoamine transporter 2 (VMAT2) . It inhibits VMAT2, leading to the depletion of monoamine neurotransmitters serotonin, norepinephrine, and dopamine from stores .
Cellular Effects
Dihydrotetrabenazine affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its inhibition of VMAT2 leads to a decrease in the uptake of monoamines into synaptic vesicles .
Molecular Mechanism
At the molecular level, Dihydrotetrabenazine exerts its effects through binding interactions with biomolecules, specifically VMAT2 . This interaction results in enzyme inhibition, leading to changes in gene expression and a decrease in the concentration of monoamine neurotransmitters .
Metabolic Pathways
Dihydrotetrabenazine is involved in metabolic pathways related to the metabolism of monoamine neurotransmitters . It interacts with VMAT2, affecting metabolic flux and metabolite levels .
准备方法
The synthesis of dihydrotetrabenazine involves the selective reduction of tetrabenazine. One common method includes the use of borane or various borane complexes to carry out three-dimensional selective reduction under low temperature . This method can be applied to both the (3R, 11bR)-tetrabenazine and (3R, 11bS)-tetrabenazine, resulting in the production of (2R, 3R, 11bR)-dihydrotetrabenazine and (2S, 3S, 11bS)-dihydrotetrabenazine . Industrial production methods often involve biocatalysis, where enzymes such as ketoreductase are used to enhance the diastereoselectivity of the reduction process .
化学反应分析
Dihydrotetrabenazine undergoes several types of chemical reactions, including reduction and substitution reactions. The reduction of tetrabenazine to dihydrotetrabenazine is facilitated by short-chain dehydrogenase/reductase enzymes from Bacillus subtilis . Common reagents used in these reactions include borane complexes and ketoreductase enzymes . The major products formed from these reactions are the various isomers of dihydrotetrabenazine, such as (2R, 3R, 11bR)-dihydrotetrabenazine and (2S, 3S, 11bS)-dihydrotetrabenazine .
相似化合物的比较
Dihydrotetrabenazine is similar to other VMAT2 inhibitors such as tetrabenazine, deutetrabenazine, and valbenazine . dihydrotetrabenazine is unique in its high affinity for VMAT2 and its use as a PET radioligand . Tetrabenazine, for example, is primarily used for the treatment of chorea in Huntington’s disease, while deutetrabenazine and valbenazine are used for the treatment of tardive dyskinesia . The pharmacologic activity of dihydrotetrabenazine is mediated by its four isomeric metabolites, which have varying affinities for off-target receptors .
Similar Compounds
- Tetrabenazine
- Deutetrabenazine
- Valbenazine
属性
IUPAC Name |
9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQLWGNDNRARGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90956148 | |
| Record name | 9,10-Dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3466-75-9, 171598-74-6 | |
| Record name | Dihydrotetrabenazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3466-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydrotetrabenazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003466759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Reaction mass of (2RS,3RS,11bR)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol and (2S,3S,11bS)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.262.745 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















